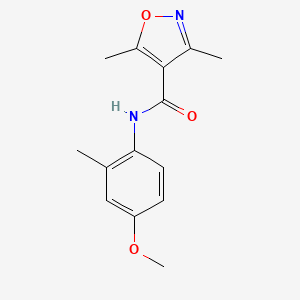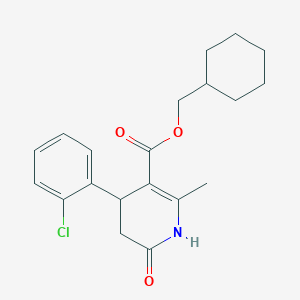![molecular formula C21H19N3O5 B4849327 N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4849327.png)
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea
説明
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor that has gained significant attention in the field of cancer research. The compound is a small molecule that selectively inhibits PARP enzymes, which are involved in DNA repair pathways.
作用機序
PARP enzymes play a crucial role in DNA repair pathways, particularly in the repair of single-strand breaks. Inhibiting PARP enzymes with N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea leads to the accumulation of single-strand breaks, which are then converted to double-strand breaks during DNA replication. Cancer cells with mutations in DNA repair genes, such as BRCA1 and BRCA2, are unable to repair these double-strand breaks, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit PARP1 and PARP2 enzymes, with minimal effects on other PARP enzymes. The compound has a high affinity for PARP1 and PARP2, resulting in potent inhibition of these enzymes. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties.
実験室実験の利点と制限
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has several advantages in lab experiments, including its potency, selectivity, and oral bioavailability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its high cost and potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea. One area of interest is the combination of PARP inhibitors with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict the response to PARP inhibitors. Additionally, the development of more potent and selective PARP inhibitors is an ongoing area of research.
科学的研究の応用
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. The compound has shown promising results in the treatment of various types of cancers, including breast, ovarian, and pancreatic cancers. PARP inhibitors like this compound are particularly effective in cancers with mutations in BRCA1 and BRCA2 genes, which are involved in DNA repair pathways.
特性
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-28-20-13-17(24(26)27)9-12-19(20)23-21(25)22-16-7-10-18(11-8-16)29-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFUILZWWNQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4849246.png)

![3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4849266.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4849276.png)
![N-(3-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4849285.png)
![N-(3-chloro-4-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4849286.png)
![3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4849298.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4849302.png)

![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B4849319.png)
![3-chloro-4-methoxy-N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4849320.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4849334.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4849343.png)
![methyl ({[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4849350.png)
